3-(3-methoxybenzyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzofuropyrimidin-4(3H)-one class, characterized by a fused benzofuran-pyrimidinone core. Its structure includes a 3-methoxybenzyl group at position 3 and a 3-methylbenzylsulfanyl moiety at position 2 (Figure 1). The methoxy and methyl groups on the benzyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-17-7-5-9-19(13-17)16-32-26-27-23-21-11-3-4-12-22(21)31-24(23)25(29)28(26)15-18-8-6-10-20(14-18)30-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPKACFOFMTJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuropyrimidinones and thieno/pyridopyrimidinones, focusing on substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
The 2-[(3-methylbenzyl)sulfanyl] moiety introduces steric bulk compared to simpler sulfanyl or thioxo groups in , which may reduce off-target interactions.
Core Structure Variations: Thieno[3,2-d]pyrimidinones (e.g., ) exhibit higher planarity than benzofuropyrimidinones, affecting π-π stacking in protein binding . Tetrahydrobenzothieno derivatives (e.g., ) feature a saturated core, increasing metabolic stability but reducing aromatic interactions.
Biological Activity Gaps: While Schiff base derivatives of benzofuropyrimidinones show antimicrobial and antioxidant activities , the target compound’s bioactivity remains uncharacterized in the provided literature.
Synthetic Challenges: The target compound’s synthesis likely parallels methods for analogous sulfanylpyrimidinones (e.g., benzyl chloride coupling in ), but regioselectivity challenges may arise due to competing substitution sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
